methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
Description
Methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a synthetic benzo[b][1,4]thiazine derivative characterized by a sulfone group (1,1-dioxido), a 6-chloro substituent on the benzothiazine core, and a 4-methylpiperidine-1-carbonyl moiety at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated relevance in medicinal chemistry due to their antimicrobial, anti-inflammatory, and enzyme-modulating activities .
Properties
IUPAC Name |
methyl 3-[6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15-8-10-25(11-9-15)22(27)21-14-26(18-5-3-4-16(12-18)23(28)31-2)19-13-17(24)6-7-20(19)32(21,29)30/h3-7,12-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGREIIILKDZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[b][1,4]thiazine Family
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Sulfone Group: The 1,1-dioxido group in the target compound and analogues enhances stability and electron-withdrawing effects, which may improve binding to biological targets compared to non-sulfonated benzothiazines .
- Chloro vs. Nitro Substituents : The 6-chloro group in the target compound likely reduces oxidative stress compared to the 6-nitro group in hydrazine derivatives, which may correlate with lower cytotoxicity .
- Ester vs. Acid Functionality : The methyl benzoate ester in the target compound contrasts with benazolin’s acetic acid group, suggesting divergent applications (pharmaceutical vs. herbicidal) due to differences in bioavailability and target specificity .
Comparison with Ethyl Benzoate Derivatives
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and related compounds () share a benzoate ester core but lack the benzothiazine system. These derivatives exhibit modified pharmacokinetic profiles due to:
- Ester Chain Length : Methyl esters (target compound) typically confer higher volatility and faster metabolic clearance than ethyl esters (I-6230) .
- Substituent Effects : The 4-methylpiperidine-1-carbonyl group in the target compound may enhance CNS penetration compared to pyridazine or isoxazole moieties in I-6230 derivatives, which are more polar .
Antimicrobial Activity
- The target compound’s benzothiazine-1,1-dioxide core aligns with antimicrobial derivatives (), where electron-deficient aromatic systems disrupt bacterial cell membranes or enzyme function .
- Comparative Efficacy : While 6-nitro derivatives () show broader antimicrobial spectra, the target compound’s chloro substituent may offer selectivity against Gram-positive pathogens due to reduced redox reactivity .
Pharmacokinetic Considerations
- Lipophilicity : The logP of the target compound is estimated to be higher than benazolin but lower than ethyl benzoate derivatives (I-6230), balancing solubility and membrane permeability .
- Metabolic Stability : The methyl ester is prone to hydrolysis by esterases, whereas the sulfone group may slow degradation compared to sulfide analogues .
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